Thymol Blue
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-21-2 (mono-hydrochloride salt) | |
| Record name | Thymol blue | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5058800 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
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Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |
| Record name | Thymol blue | |
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CAS No. |
76-61-9 | |
| Record name | Thymol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |
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| Record name | Thymol blue | |
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| Record name | Thymol blue | |
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| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
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| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
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| Record name | Thymol blue | |
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| Record name | THYMOL BLUE | |
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Theoretical and Computational Studies of Thymol Blue
Quantum Mechanical Characterization of Thymol (B1683141) Blue Molecule
Quantum mechanical methods have been extensively employed to characterize the Thymol Blue molecule, providing insights into its structural and electronic properties in the ground state tuiasi.ro. A comparative study utilized three distinct computational methods available in the Spartan 14 program: Hartree-Fock models, semi-empirical models, and molecular mechanics models tuiasi.ro. These analyses aimed to establish the most suitable method for specific spectral applications by computing key molecular parameters such as chemical bond lengths, atomic charges, dihedral angles, dipole moments, and polarizability tuiasi.ro.
Hartree-Fock Models in Structural Optimization and Parameter Calculation
Hartree-Fock (HF) models are fundamental quantum mechanical methods used for the structural optimization and parameter calculation of molecular systems tuiasi.ropennylane.ai. For this compound, HF models were applied to optimize its geometry and compute various molecular parameters tuiasi.ro. While HF models can be used to calculate properties like IR and Raman spectra, it has been noted that IR (Raman) frequencies are typically overestimated by 10-15%, and NMR chemical shifts can show significant variations from experimental values tuiasi.ro. Consequently, Density Functional Models are often preferred for such applications tuiasi.ro. The chemical structure of this compound, optimized using the Hartree-Fock method, illustrates the spatial arrangement of its atoms tuiasi.ro.
Semi-Empirical Models for Molecular Parameter Prediction
Semi-empirical models represent a simpler class of quantum mechanical methods that are applicable to larger molecules, typically containing 100 to 200 atoms tuiasi.ro. These models, such as the PM3 method, were utilized for predicting molecular parameters of this compound tuiasi.ro. They are known to provide geometries that are in good agreement with experimental structures and are particularly suitable for evaluating properties that depend primarily on molecular geometry, such as polar surface area tuiasi.ro. Semi-empirical models can also be used for calculating IR spectra, although their accuracy may not be as high as more sophisticated methods tuiasi.ro.
Molecular Mechanics Models in Conformational Analysis
Molecular mechanics models are computational methods that calculate the energy, equilibrium geometry, and vibrational frequencies of molecules by treating atoms as classical particles interacting via defined force fields tuiasi.ro. These models were applied to this compound to investigate its properties tuiasi.ro. Beyond individual molecule analysis, force field calculations have also been used to study the dimerization of this compound in solution, providing theoretical evidence that supports the formation of stable dimers in both vacuum and aqueous media nih.gov. This approach helps in understanding the conformational landscape and potential intermolecular interactions of the compound tuiasi.ronih.gov.
Computational Analysis of Molecular Geometry (Bond Lengths, Dihedral Angles)
Computational analysis of this compound's molecular geometry involved the calculation of bond lengths and dihedral angles tuiasi.ro. The Spartan program, employing methods such as Hartree-Fock and semi-empirical models, was used to determine these parameters tuiasi.ro. While specific numerical values for all bond lengths and dihedral angles are detailed in the original research, the study confirmed that these geometric parameters were precisely computed tuiasi.ro.
Investigations of Atomic Charges (Mulliken, Electrostatic, Natural Charge)
The distribution of atomic charges within the this compound molecule was investigated using various charge partitioning schemes, including Mulliken Charge, Electrostatic Charge, and Natural Charge tuiasi.ro. These charges were computed using both Hartree-Fock and Semi-Empirical PM3 methods within the Spartan program tuiasi.ro.
Mulliken Population Analysis: This method assigns charge to an atomic center based on the total electron density in basis functions located on that center tuiasi.rocam.ac.uk. While widely used, the absolute magnitude of Mulliken charges can be sensitive to the basis set, but their relative values can provide useful information cam.ac.uk.
Electrostatic Charge: These charges are derived by fitting the molecular electrostatic potential uni-muenchen.de.
Natural Population Analysis (NPA): NPA is an algorithm that partitions the charge into atomic orbitals tuiasi.rouni-muenchen.de.
It is important to note that all methods for assigning atomic charges are inherently arbitrary and can bias the calculated values tuiasi.rouni-muenchen.de. However, they remain valuable for comparing chemical properties between related systems or as effective parameters in force field calculations uni-muenchen.de.
Dipole Moment and Polarizability Studies
Studies on this compound have also focused on its dipole moment and polarizability, which are crucial physical parameters reflecting a molecule's response to an electric field tuiasi.ro. The dipole moment, a vectorial quantity, measures the separation of electrical charges within the molecule tuiasi.ro. Polarizability, on the other hand, quantifies the degree to which the electron cloud of a molecule can be distorted by an external electric field, leading to the induction of an electric dipole moment frontiersin.org. These properties were computed for this compound using Hartree-Fock, semi-empirical, and molecular mechanics models tuiasi.ro. The results obtained from these different computational methods showed varying values for energy, solvation energy, HOMO and LUMO energies, dipole moment, and conformers, while providing appropriate values for parameters like molecular weight, area, volume, polar surface area, and hydrogen bond counts tuiasi.ro.
pH-Dependent Structural Elucidation via Quantum Chemistry and Multivariate Analysis
The pH-dependent structural elucidation of this compound in solution, a subject of long-standing discussion, has been significantly clarified through the cooperative application of quantum chemistry and multivariate analysis of electronic absorption spectra. This combined approach allows for the determination of the distinct chemical species present at different pH values and their corresponding spectral characteristics. researchgate.netoup.comnii.ac.jp
Determination of Biprotonated, Quinoid, and Quinoid-Phenolate Forms
Research has revealed that the structure of this compound undergoes a series of transformations as pH increases. It transitions from a neutral biprotonated form, which exhibits a red color, to a monovalent anion of the pure quinoid form, appearing yellow. Further increases in pH lead to the formation of the quinoid-phenolate form, which is characterized by a blue color. researchgate.netoup.comresearchgate.netresearchgate.net This sequential change in protonation states and molecular structures is responsible for the observed color shifts.
This compound exhibits two apparent pKa values, reflecting its diprotic nature. The first pKa (pKa1) is typically around 1.5 to 1.7, corresponding to the transition from red to yellow. The second pKa (pKa2) is approximately 8.9 to 9.6, marking the transition from yellow to blue. researchgate.netchegg.comchemicalbook.comrsc.orgmedchemexpress.comacs.org
Table 1: pH-Dependent Forms and Colors of this compound
| pH Range | Dominant Form | Color |
| < 1.7 | Biprotonated (H₂I) | Red |
| 1.7 - 8.9 | Quinoid (HI⁻) | Yellow |
| > 8.9 | Quinoid-Phenolate (I²⁻) | Blue |
Correlation of Molecular Structure with Electronic Absorption Spectra
The distinct electronic absorption spectra of this compound are directly correlated with its molecular structure, particularly the presence of quinoid and phenolate (B1203915) moieties. Quantum chemical calculations, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic transitions and correlating them with experimental absorption peaks. nih.gov The changes in the electronic structure, such as the formation of the quinoid system, lead to shifts in the absorption maxima, which are observable via UV-Vis spectroscopy. researchgate.netresearchgate.net
Advanced Spectroscopic Methods for Structural Characterization
A range of advanced spectroscopic methods are employed to characterize the structural changes of this compound, providing detailed insights into its behavior in solution.
UV-Vis spectroscopy is a primary tool for studying the pH-dependent absorbance of this compound. By measuring the absorbance across a range of wavelengths at different pH values, researchers can observe the shifts in absorption maxima that correspond to the interconversion of its various protonated forms. For instance, the absorbance at 595 nm strongly increases with increasing pH in the range of 8-9, making it suitable for pH measurements in this region. rsc.org The quantitative detection of this compound's pH response is often achieved through the absorption peak shifts, such as those observed at 435 nm and 596 nm. medchemexpress.com Studies have shown that the UV-Vis spectrum of this compound is significantly affected by the pH of the mobile phase. sielc.com
Table 2: Key Absorption Peaks of this compound in Different Forms
| Form | pH Range | Characteristic Absorption Maxima (nm) |
| Biprotonated (Red) | < 1.7 | ~550 nm researchgate.net |
| Quinoid (Yellow) | 1.7 - 8.9 | ~435 nm medchemexpress.com |
| Quinoid-Phenolate (Blue) | > 8.9 | ~596 nm medchemexpress.com, ~595 nm rsc.org |
While this compound itself is primarily studied for its absorbance properties as a pH indicator, fluorescence spectroscopy is a powerful technique for investigating molecular interactions involving similar compounds or when this compound is used as a probe in biological systems. For example, studies on the interaction of thymol (a related compound) with proteins like bovine serum albumin (BSA) have utilized fluorescence spectroscopy to understand binding mechanisms and conformational changes. science.govplos.orgnih.gov Changes in fluorescence intensity and spectral shifts can indicate the formation of complexes or alterations in the microenvironment of fluorescent species. plos.orgnih.govresearchgate.net
Circular Dichroism (CD) spectroscopy is primarily employed to study the conformational analysis of biomolecules, particularly proteins and peptides, by examining their secondary and tertiary structures. nih.govsubr.eduunito.itresearchgate.net While direct application of CD spectroscopy to this compound's pH-dependent structural changes is less common in the literature compared to UV-Vis, it is a valuable technique for understanding the conformational stability of molecules and their interactions with other species. For instance, CD spectroscopy can reveal changes in a molecule's chirality or spatial arrangement upon protonation or interaction, though this is more typically applied to larger, more complex molecules or when this compound interacts with chiral biomolecules. science.govplos.org
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present within a molecule by analyzing its characteristic absorption peaks. numberanalytics.commeilerlab.orgunich.it For this compound, specific FTIR analyses have indicated the presence of key functional groups. The absorption peak corresponding to the aromatic ring is observed at 1461 cm⁻¹. researchgate.net Additionally, specific bands at 2962 cm⁻¹ and 3055 cm⁻¹ are correlated with aryl C-H stretching vibrations. researchgate.net The presence of sulfone (-SO₃) groups is also implied, as their peaks vanish upon dye degradation. researchgate.net These characteristic absorption bands provide valuable insights into the molecular structure and composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Thermodynamic Parameters of this compound Dissociation
This compound is a weak acid that undergoes partial dissociation in aqueous solutions, with its non-ionized and ionized forms exhibiting different absorption maxima in the visible spectrum. rsc.org Photometric measurements are effectively utilized to determine its dissociation constants (Ka) and pKa values, which characterize its dissociation equilibrium. rsc.org
Equilibrium Constants (pK) and Their Environmental Dependencies
This compound exhibits two distinct pKa ranges, which correspond to its color changes. It transitions from red to yellow within a pH range of approximately 1.2 to 2.8, and from yellow to blue in the pH range of about 8.0 to 9.6. researchgate.netnih.govuniversallab.org For the second dissociation step, specifically the equilibrium HI⁻ ⇌ H⁺ + I²⁻, pK values for this compound have been reported around 4.7 to 4.901.
The equilibrium constant for the second dissociation step of this compound (pK₂) in seawater is influenced by both temperature (T) and practical salinity (S). The relationship for pK₂ on the total hydrogen ion concentration scale is described by the following equation:
pK₂ = 4.706S/T + 26.3300 - 7.17218logT - 0.017316 × S
Where pK₂ and [H⁺]T are expressed in units of mol/kg-soln.
Table 1: Key pKa Values and pH Ranges for this compound
| Dissociation Step | pH Range (Color Change) | pKa Value (Approximate) | Citation |
| First | 1.2 - 2.8 (Red to Yellow) | - | researchgate.netnih.govuniversallab.org |
| Second | 8.0 - 9.6 (Yellow to Blue) | - | researchgate.netnih.govuniversallab.org |
| Second (HI⁻ ⇌ H⁺ + I²⁻) | - | 4.7 - 4.901 |
Influence of Temperature and Salinity on Protonation
The protonation and molar absorbance characteristics of this compound are significantly dependent on both temperature and salinity. mdpi.comresearchgate.net Studies have characterized these dependencies across a wide range of environmental conditions, specifically for practical salinities (SP) from 0 to 40 and temperatures (T) from 278.15 K to 308.15 K.
Temperature directly affects the activity of hydrogen ions in pH buffers and solutions, leading to changes in pH measurements. numberanalytics.com It has been shown that failing to apply temperature correction for molar absorptivities can result in pH errors of approximately 0.006 pH units for a 10°C temperature change. mdpi.com The equations describing the essential characteristics of purified this compound explicitly incorporate the influence of temperature and salinity on its equilibrium and absorbance properties, enabling high-quality pH measurements in diverse aquatic environments, from rivers to oceans.
Impact of Pressure on this compound Protonation and Absorbance
The influence of pressure on this compound's protonation and absorbance characteristics has been investigated through observations of its absorbance in synthetic solutions and natural seawater, spanning a pressure range from 0 to 900 bar gauge pressure. mdpi.comresearchgate.net Although small, the effect of pressure on indicator absorbance ratios is significant. researchgate.net
For the dissociation reaction of this compound at 25°C in seawater, the molar volume change (ΔVi) and compressibility (Δκ) have been determined: researchgate.net
Molar Volume Change (ΔVi): -17.28 ± 0.1 cm³ mol⁻¹ researchgate.net
Compressibility (Δκ): (-38 ± 4) × 10⁻⁴ cm³ mol⁻¹ bar⁻¹ researchgate.net
The pressure dependence of pK₂ at 25°C is described by a relationship between the dissociation constant at a given gauge pressure (K₂P) and at atmospheric pressure (K₂₀). researchgate.net Furthermore, the influence of pressure on the this compound absorbance ratios (eᵢ) used in pH calculations is quantified by the following expressions: researchgate.net
e₁ = 0.0035 researchgate.net
e₂ = 2.386 − (2.7 × 10⁻⁶) × P researchgate.net
e₃ = 0.139 + (6.6 × 10⁻⁶) × P researchgate.net
This understanding of pressure effects allows for in-situ spectrophotometric measurements of seawater pH across various depths in the oceanic water column. researchgate.net
Table 2: Pressure-Dependent Thermodynamic Parameters for this compound Dissociation (at 25°C in Seawater)
| Parameter | Value | Citation |
| Molar Volume Change (ΔVi) | -17.28 ± 0.1 cm³ mol⁻¹ | researchgate.net |
| Compressibility (Δκ) | (-38 ± 4) × 10⁻⁴ cm³ mol⁻¹ bar⁻¹ | researchgate.net |
| Absorbance Ratio e₁ | 0.0035 | researchgate.net |
| Absorbance Ratio e₂ | 2.386 − (2.7 × 10⁻⁶) × P | researchgate.net |
| Absorbance Ratio e₃ | 0.139 + (6.6 × 10⁻⁶) × P | researchgate.net |
Advanced Methodologies and Analytical Applications of Thymol Blue
Spectrophotometric pH Measurement Techniques
Spectrophotometric methods are widely applied for precise pH measurements, leveraging the color-changing properties of indicators like thymol (B1683141) blue.
Multi-wavelength spectrophotometric pH measurements have been successfully applied in both laboratory and shipboard settings nsf.gov. The determination of pH using thymol blue typically relies on the ratio of its absorbances (A) at 435 nm and 596 nm (A596/A435) nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov. This dual-wavelength approach allows for accurate pH calculations by monitoring the spectral changes associated with the indicator's protonation and deprotonation states.
To achieve high-quality pH measurements, especially in complex matrices like rivers, estuaries, and oceans, the purification and thorough characterization of this compound are essential nsf.govnih.gov. Commercial this compound often contains impurities that can lead to systematic errors in pH determinations nsf.govacs.org. Flash chromatography procedures have been developed and employed to purify commercially available this compound nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov.
The physical-chemical characteristics of purified this compound have been extensively described, enabling its use for spectrophotometric pH measurements across a broad spectrum of practical salinities (0 ≤ SP ≤ 40) and temperatures (278.15 ≤ T ≤ 308.15 K) nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov. The fundamental characteristics of purified this compound for pH determination on the total hydrogen ion concentration scale (pHT) are described by the following equation:
pHT = -TB(log(KT,2e2)) + log((R - e1)/(1 - Re4)) nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov
Where:
pHT is the pH determined on the total hydrogen ion concentration scale.
R is the ratio of this compound absorbances (A) at 435 nm and 596 nm (A596/A435) nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov.
KT,2 is the equilibrium constant for the second this compound dissociation step on the total scale nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov.
e1, e2, and e4 are this compound molar absorptivity ratios nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov.
The temperature (T in Kelvin) and practical salinity (SP) dependencies of TB(log(KT,2e2)), e1, and e4 are given by: TB(log(KT,2e2)) = 6.6942 - 0.001129SP^0.5 T - 0.5926T^-0.5 SP + 619.40/T + 0.1441SP - 0.02591SP^1.5 + 0.0034SP^2 - 0.0001754SP^2.5 nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov e1 = -0.00132 + 0.00001600T nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov e4 = -0.005042 + 0.0002094T + 0.01916SP^0.5/T nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov
This comprehensive characterization ensures consistency with primary TRIS buffer standards, which are used in the characterization of other indicators like mCP nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov. The use of purified this compound, with its full characterization, extends the upper range of pHT that can be precisely measured by approximately 0.50 pH units nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov. Shipboard spectrophotometric pH analyses using such characterized indicators routinely achieve a precision of approximately ±0.0004 pH units nsf.govdtic.mil.
This compound is integral to the development of in-situ spectrophotometric sensors for environmental monitoring, particularly in marine environments. These sensors often incorporate this compound by fixing it within a silica (B1680970) gel matrix through sol-gel technology, creating robust solid-state pH sensors medchemexpress.comresearchgate.netnih.gov.
Optofluidic platforms have emerged as a promising technology for autonomous and in-situ ocean environmental monitoring due to their advantages in terms of size, cost, timeliness, and capacity for parallel sample processing mdpi.com. A colorimetric pH sensor based on optofluidics, specifically employing this compound, has been reported for autonomous ocean monitoring applications mdpi.com.
The design of in-situ spectrophotometric pH sensors often involves sophisticated optical and fluidic components. Optofluidic chips, for instance, can be constructed from tinted PMMA and typically feature a static mixer, such as a 2.2-meter long serpentine (B99607) channel, and an absorption cell, often with dimensions around 700 µm x 700 µm bodc.ac.ukmdpi.com. The operational principle involves the effective mixing of the sample and indicator dye solutions within the static mixer, followed by their flow into the absorption cell for optical detection mdpi.com.
Optical setups for these sensors are designed to be robust and compact, frequently incorporating components like USB mini-spectrometers, custom-made polymeric flow cells, and LED light sources bodc.ac.uk. A common optical configuration utilizes a tri-colored LED light source, with wavelengths precisely matched to the absorption maxima of the indicator's acidic and basic forms (e.g., 435 nm for HI- and 596 nm for I2- of this compound) bodc.ac.uk. An additional wavelength, such as 750 nm, may be included to monitor sample turbidity and account for the Schlieren effect bodc.ac.uk.
Fiber optic pH sensors represent another design approach, where a detection layer containing this compound is entrapped within a sol-gel silica matrix and deposited onto an optical fiber researchgate.netnih.gov. Light is then launched into the fiber to induce absorption by the dye, primarily exploiting the alkaline transition of this compound (pH 8–12) for pH sensing researchgate.net.
The performance of in-situ spectrophotometric pH sensors utilizing this compound has been rigorously evaluated, demonstrating high precision and accuracy. For instance, in-situ analysis of seawater pH has shown a precision of approximately ±0.001 pH units and an accuracy of approximately ±0.01 pH units when compared against shipboard measurements dtic.mil.
A microfluidic pH system, when deployed at sea for five weeks, exhibited a short-term precision of 0.0009 pH units (n=20) and yielded pH values that were within 0.004 pH units of certified Tris buffer standards bodc.ac.uk. While highly effective, studies have also noted that the influence of pressure on this compound absorbance ratios, though small, is significant and must be accounted for in deep-sea applications researchgate.net.
These sensors are designed for rapid and reversible responses to pH changes nih.gov. For fiber optic sensors, a fast and linear response can be achieved over a wide pH range (e.g., pH 2.5 to 10) with a resolution of 0.013 pH unit researchgate.net. Furthermore, these sensors often demonstrate excellent reproducibility, reversibility, and stability, with reported lifetimes exceeding seven months and minimal dye leaching researchgate.net.
In-situ Spectrophotometric Sensors for Environmental Monitoring
Sensor Design and Optical Setup
Chromatographic Purification Techniques for this compound
The purity of this compound is paramount for accurate spectrophotometric pH measurements, as impurities can significantly compromise results nsf.govacs.org. Chromatographic techniques are therefore essential for purifying commercial this compound.
Flash chromatography procedures are commonly employed for purifying commercially available this compound nsf.govresearchgate.netnews-oceanacidification-icc.orgnih.gov. This method has also been successfully applied to purify other sulfonephthalein indicators like meta-cresol purple (mCP) and cresol (B1669610) red (CR) nsf.gov. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the purification of similar indicators, such as mCP nsf.govacs.org.
For this compound purification, a reversed-phase RediSep Gold C18 column integrated into an automated flash chromatography system can be utilized nsf.gov. The general purification process involves dissolving the raw indicator powder, loading the solution onto the chromatographic column, and then collecting the eluent nsf.gov. The collected eluent is subsequently evaporated, and the purified solid this compound is redissolved to prepare concentrated stock solutions nsf.gov.
Impurities in commercial this compound, particularly when used as a starting material for synthesizing related compounds like Methylthis compound (MTB), can include unreacted starting materials such as iminodiacetic acid (IDA) and this compound itself, as well as by-products like Semi-Methylthis compound (SMTB) oup.com. HPLC has proven effective in separating these various impurities from the desired compound, ensuring a high-purity product for analytical applications oup.com.
Flash Chromatography Procedures for Commercial Dye Purification
The purity of indicator dyes like this compound is paramount for accurate spectrophotometric pH measurements, especially in complex environmental matrices such as rivers, estuaries, and oceans. Commercial this compound can contain light-absorbing impurities that introduce systematic pH errors, potentially as large as 0.015 pH units. fishersci.ca To address this, flash chromatography procedures have been developed for the purification of commercially available this compound. fishersci.cafishersci.caepa.govwikidata.orgwikipedia.org
This purification method effectively eliminates impurities, as evidenced by comparisons of chromatograms before and after the process. fishersci.ca The purified dye exhibits well-defined physicochemical characteristics, enabling precise spectrophotometric pH determinations over a broad range of practical salinities (0 to 40) and temperatures (278.15 to 308.15 K). fishersci.cafishersci.caepa.govwikidata.org The purification ensures that this compound's equilibrium and absorbance properties are consistent with primary buffer standards, thereby extending the upper range of pH that can be accurately measured by approximately 0.50 pH units compared to other indicators like meta-cresol purple (mCP). fishersci.cafishersci.caepa.govwikidata.org
High-Performance Liquid Chromatography (HPLC) in Purity Assessment
High-Performance Liquid Chromatography (HPLC) plays a crucial role in assessing the purity of sulfonephthalein indicator dyes, including this compound. While specific detailed procedures for this compound's HPLC purity assessment are less extensively documented compared to its purification via flash chromatography, the principles applied to similar indicators are transferable. For instance, HPLC has been utilized for the purification of meta-cresol purple (mCP), another sulfonephthalein dye, and methods developed for mCP can be adapted to assess this compound's purity and mitigate the influence of impurities on pH calculations. fishersci.ca
In general, HPLC allows for the detection and quantification of impurities in dye batches. For related sulfonephthalein indicators, HPLC purity assessments have shown high levels of purity, often above 95% (Relative purity, UV-area %), with the ability to detect minor impurities. fishersci.ie This analytical technique is essential for ensuring the quality and reliability of indicator dyes used in sensitive applications.
Development of this compound-Based Sensing Platforms
This compound's chromogenic properties and pH-dependent color changes make it a versatile component in the development of various sensing platforms.
Colorimetric Sensors for Specific Ion Detection (e.g., Sr(II) ions)
This compound and its derivatives have been integrated into colorimetric sensors for the detection of specific metal ions. For example, Methyl this compound (MTB), a metallochromic indicator, has been successfully incorporated into alginate hydrogels to create sensitive, on-site colorimetric sensors for strontium(II) (Sr(II)) ions. wikipedia.orgamericanelements.com The interaction between Sr(II) ions and the MTB-loaded hydrogel induces a distinct color change, which can be quantified through various methods, including Red-Green-Blue (RGB) analysis using smartphones and UV-Vis absorption spectroscopy. wikipedia.orgamericanelements.com
The optimized conditions for such detection systems often involve specific pH, temperature, and ion concentrations. UV-Vis absorption peaks at 440 nm and 600 nm confirm the interaction, and a linear increase in the blue channel of RGB analysis has been observed for Sr(II) concentrations ranging from 1 to 10 mgL⁻¹. wikipedia.orgamericanelements.com
Integration of this compound into Hydrogel Matrices for Sensor Applications
The encapsulation of this compound within hydrogel matrices offers significant advantages for sensor development, primarily by preventing the diffusion of the indicator while allowing target analytes to permeate and interact. fishersci.fi
Acetone (B3395972) Detection : this compound has been integrated into polyacrylamide (PAM) hydrogel networks to create reversible, dual-mode nanosensors for acetone detection in exhaled breath. wikidata.orgcalpaclab.comwikipedia.org In this system, hydroxylamine (B1172632) sulfate (B86663) acts as a specific recognition unit for acetone, which then induces the protonation of this compound. This protonation leads to an increase in absorbance at 548 nm and a decrease in luminescence at 540 nm, enabling both visual colorimetric and precise luminescent detection. wikidata.orgcalpaclab.comwikipedia.org The hydrogel nanosensor can be restored to its initial state through the deprotonation of this compound, demonstrating reversibility. wikidata.orgwikipedia.org
pH Sensing : this compound, along with other pH indicators, has been embedded in photo-curable hydrogels like polyethylene (B3416737) glycol diacrylate (PEG-DA) to fabricate patterned micro pH sensors. fishersci.fi This approach allows for the creation of encoded probes that can be used in multiplexed analysis systems, with control over reaction time and long-term stability by adjusting the curing time. fishersci.fi
Radiation Dosimetry : Methyl this compound has also been used in Fricke gel dosimeters and polyvinyl alcohol (PVA) membranes for measuring ionizing radiation doses. wikipedia.orgmacsenlab.com These dosimeters exhibit color changes (e.g., from blue to yellow or a decrease in blue intensity) with increasing radiation dose, demonstrating their utility in high-dose applications. macsenlab.comfishersci.fi
Solid pH Sensors and Film-Based Dosimeters
This compound's pH-sensing properties extend to solid-state and film-based applications, offering robust and portable sensing solutions.
Radiochromic Dosimeters : this compound solutions and this compound Polyvinyl Alcohol (TB-PVA) films have been developed as radiochromic dosimeters for high-dose gamma radiation applications. fishersci.fi These films undergo a visible color change from blue to yellow, indicating acid formation upon irradiation. fishersci.fi The dose sensitivity of these dosimeters increases with both absorbed dose and this compound concentration, with useful dose ranges of 0.125-1 kGy for solutions and 5-20 kGy for films. fishersci.fi Methyl this compound-PVA films have shown efficacy in the 2.5 to 20 kGy range, with the blue color intensity decreasing with increasing gamma radiation dose. macsenlab.com
pH Monitoring in Materials : this compound has been explored for use in porous matrices, such as disc-type probes, to monitor pH variations in cementitious materials. wikipedia.org While the long-term stability of such embedded probes can be a challenge, the principle demonstrates the potential for solid-state pH sensing in material science.
CO2 Sensors : this compound has been incorporated into composite films, for instance, with europium(III) complexes, to create optical CO2 sensors. nih.gov The sensor relies on the CO2-induced absorbance change of this compound, which is then overlaid with the luminescence of the europium complex, providing a reversible and stable response to CO2 concentrations. nih.gov
This compound in Sol-Gel Coatings for Corrosion Sensing and Inhibition
The integration of this compound into sol-gel coatings represents an advanced approach for developing smart coatings capable of both sensing and inhibiting corrosion on metal surfaces. wikipedia.orgfishersci.caamericanelements.com
Studies have demonstrated the effectiveness of this compound (TB) in sol-gel coatings applied to mild steel. These TB-based coatings exhibited approximately eight times better corrosion inhibiting performance, measured by charge transfer resistance, compared to phenolphthalein (B1677637) (PhPh)-based coatings. wikipedia.orgfishersci.ca While PhPh-based coatings were found to be more sensitive in indicating corrosion, a synergistic effect was observed when this compound and phenolphthalein were combined in a 1:3 ratio within the sol-gel matrix, leading to increased sensitivity in corrosion detection and improved corrosion inhibition. wikipedia.orgfishersci.caamericanelements.com This approach offers a highly efficient and economical solution for addressing corrosion issues by providing early warning signals and simultaneously mitigating further damage. fishersci.caamericanelements.com
Data Tables
Table 1: this compound pH Transition Ranges
| pH Range (Acidic) | Color Change | pH Range (Alkaline) | Color Change |
| 1.2 to 2.8 | Red to Yellow | 8.0 to 9.6 | Yellow to Blue |
| 7.4 to 9.6* | Yellow to Blue |
*Note: The 7.4 to 9.6 pH range is also reported for specific applications, often with a color wheel test. tcichemicals.com
Table 2: Comparison of this compound and Phenolphthalein in Sol-Gel Coatings for Mild Steel Corrosion
| Indicator | Corrosion Inhibition Performance (Relative to PhPh) | Corrosion Sensing Sensitivity (Relative to TB) |
| This compound | ~8 times better (charge transfer resistance) wikipedia.orgfishersci.ca | 1/16th (less sensitive) wikipedia.orgfishersci.ca |
| Phenolphthalein | Less effective wikipedia.orgfishersci.ca | ~16 times better (concentration and time) wikipedia.orgfishersci.ca |
| TB + PhPh (1:3) | Improved inhibition wikipedia.orgfishersci.ca | Increased sensitivity wikipedia.orgfishersci.ca |
Applications in Titrimetric Analysis for End-point Determination
This compound is a dual-range pH indicator, exhibiting two distinct color changes depending on the acidity or alkalinity of the solution. This unique property makes it a valuable tool for determining the endpoint in various acid-base titrations. gspchem.comvaia.comwasteless.bioontosight.ai
Color Transition Ranges of this compound gspchem.comvaia.comwasteless.bioontosight.aivanderbilt.edufishersci.cagspchem.comubc.camedchemexpress.com
| pH Range | Color in Acidic Form | Color in Basic Form |
|---|---|---|
| 1.2 – 2.8 | Red | Yellow |
The indicator functions as a diprotic acid, undergoing structural changes through protonation and deprotonation, which results in its characteristic color shifts. In solutions below pH 1.2, it primarily exists in its red H₂In form. As the pH increases, it converts to the yellow HIn⁻ form, which is dominant between pH 2.8 and 8.0. Further increase in pH beyond 8.0 leads to the appearance of the blue In²⁻ form, which dominates above pH 9.6. ubc.camedchemexpress.com
In titrimetric analysis, the selection of an appropriate indicator is crucial, as its color-change range must align with the pH at the equivalence point of the titration. This compound is widely used in acid-base titrations to visually signal the neutralization point. For instance, in titrations involving a strong acid and a strong base, where the equivalence point might be around pH 9.2, this compound serves as a suitable indicator. gspchem.comvaia.comwasteless.bioontosight.aivanderbilt.eduubc.cabu.edu
The sharpness of the titration endpoint is influenced by how rapidly the pH changes within the indicator's color-change range. For more concentrated acid-base titrations, the pH change around the equivalence point is steep, leading to a sharp and easily discernible endpoint. However, when titrating diluted acids or bases, the steep part of the titration curve becomes shorter, necessitating a more precise observation of the color changes to minimize error. ubc.catitrations.infotitrations.info
This compound can also be incorporated into mixed indicators to achieve specific endpoint determinations. For example, a mixture of this compound and cresol red has been recommended for the titration of carbonate to the hydrogencarbonate stage, with a color change from yellow to violet at pH 8.3. uohyd.ac.in
Advanced Analytical Techniques for Complex Mixture Analysis
This compound's distinct pH-dependent spectral properties and its ability to be integrated into various matrices have led to its application in advanced analytical techniques, particularly for complex mixture analysis and sensing.
Spectrophotometric pH Measurements
Spectrophotometric methods offer high reproducibility and precision for pH measurements, making them the preferred approach in many analytical applications, including environmental monitoring. This compound is well-suited for spectrophotometric determinations of pH in aqueous solutions, such as rivers, estuaries, and oceans. medchemexpress.comusf.edutaylorandfrancis.comnews-oceanacidification-icc.orgnsf.gov
A significant advantage of this compound is its optimal pH-indicating range, which extends approximately 0.5 pH units higher than that of meta-cresol purple (mCP), making it particularly useful for measurements in surface or shallow waters where pH levels may be elevated, for instance, due to photosynthesis. usf.edunews-oceanacidification-icc.orgnsf.gov
For accurate spectrophotometric pH measurements, the purification of commercially available this compound, often achieved through techniques like flash chromatography, is essential to eliminate impurities that could affect the results. usf.edunews-oceanacidification-icc.orgnsf.gov The principle involves measuring the ratio of absorbances (A) of this compound at specific wavelengths, typically 435 nm and 596 nm, to determine the pH. Researchers have developed comprehensive models to characterize the equilibrium and absorbance characteristics of purified this compound across wide ranges of salinity and temperature, ensuring high-quality pH measurements in diverse aquatic environments. medchemexpress.comusf.edunews-oceanacidification-icc.orgnsf.gov
Beyond general pH measurement, this compound has been utilized in colorimetric determinations of specific compounds within complex matrices through ion-pair complex formation. For instance, a spectrophotometric method has been reported for the determination of isopropamide (B1672277) iodide by forming an ion-pair complex with this compound. Similarly, it has been used in the validated colorimetric assay of clonidine (B47849) hydrochloride in pharmaceutical preparations. These applications demonstrate its utility in quantifying active substances in complex samples. sid.ir
Electrochemical Applications
This compound has found applications in electrochemical studies, particularly in the development of biosensors. Its electrochemistry, when encapsulated within organically modified sol-gel glass, has been explored for the fabrication of amperometric biosensors, such as those designed for the determination of hydrogen peroxide. researchgate.net Furthermore, this compound's pH-indicating properties have been leveraged in electrochemical studies related to corrosion sensing, where it helps in signaling pH alterations at the corrosion site. nih.gov
Solid-State Sensors
The ability to immobilize pH indicators in solid matrices has led to the development of robust and versatile sensors. This compound can be incorporated into a silica gel matrix using sol-gel technology to create solid-state pH sensors. These sensors are valuable for in-situ pH measurements in challenging environments, such as marine ecosystems, and for acid-base monitoring in biomedical applications. The fixation of this compound within such matrices allows for stable and continuous pH detection. medchemexpress.com
Environmental and Ecological Research Involving Thymol Blue
Monitoring pH Levels in Natural Water Bodies (Rivers, Estuaries, Oceans)
Spectrophotometric pH Measurements in Seawater
Spectrophotometric methods employing indicator dyes like Thymol (B1683141) Blue are recognized as highly promising and accurate approaches for determining pH in seawater, surpassing the precision typically achieved with glass electrodes. wikipedia.orgwikidata.orgfishersci.cafishersci.ca While meta-cresol purple (mCP) is frequently utilized for general seawater pH measurements, Thymol Blue is particularly well-suited for surface or shallow waters where pH levels may exceed the optimal indicating range of mCP, such as those influenced by photosynthesis. wikipedia.orgwikidata.orgfishersci.ca
The core principle of spectrophotometric pH measurement involves introducing a pH-sensitive indicator dye into a water sample. The subsequent changes in the dye's absorbance spectrum are then used to determine the sample's pH. fishersci.cafishersci.ca This method is considered inherently calibrated once the molecular properties of the indicator, including its equilibrium constant (K2) and molar absorptivities, are thoroughly characterized. fishersci.ca
This compound exhibits two distinct pH-dependent color transitions: from red to yellow in the pH range of 1.2–2.8, and from yellow to blue in the pH range of 8.0–9.6. For typical seawater applications, the yellow to blue transition (pH 8.0–9.6) is the relevant range. Quantitative pH detection is achieved by analyzing the absorbance ratios at specific wavelengths, commonly 435 nm and 596 nm. Recent advancements include the successful deployment of this compound in Lab-on-Chip sensors for high-resolution surface water pH measurements in regions like the Northwest European Shelf Seas.
Impact of Salinity and Temperature on Environmental pH Measurements
Accurate spectrophotometric pH measurements using this compound necessitate a thorough understanding and assessment of how temperature and salinity influence the indicator's equilibrium and molar absorbance characteristics. Extensive research has characterized the physical-chemical properties of purified this compound, enabling its use for pH measurements across a broad spectrum of practical salinities (0 ≤ SP ≤ 40) and temperatures (278.15 ≤ T ≤ 308.15 K). wikidata.org
Mathematical equations have been developed to precisely describe the dependence of this compound's dissociation equilibrium constant (K2) and molar absorptivity ratios (e1, e2, e4) on both temperature and salinity. wikidata.org For example, the pK2 for this compound has been expressed as a function of salinity (S) and temperature (T). Studies have also demonstrated a linear dependence of this compound's molar absorptivities on temperature (between 5°C and 30°C) and, specifically for the I2– form at 596 nm, on salinity. Furthermore, investigations have explored the influence of pressure on this compound's protonation and absorbance, revealing a small but significant effect on absorbance ratios and pK2.
Corrections for Impurities in Environmental pH Assessments
Achieving the highest accuracy in spectrophotometric pH measurements mandates the use of purified indicator compounds. wikidata.org Impurities present in commercially available sulfonephthalein indicator salts can introduce substantial errors into seawater pH determinations, potentially leading to inaccuracies as large as 0.015 pH units. wikidata.org To mitigate these errors and ensure reliable, intercomparable measurements for oceanographic CO2 system analyses globally, purification methods such as flash chromatography have been developed for commercial this compound. wikidata.org
Beyond purification, a perturbation correction is crucial for obtaining accurate absorbance ratio measurements, particularly in weakly buffered solutions like seawater. This correction accounts for the slight pH changes induced by the addition of the indicator dye, typically averaging around 0.003 pH units. wikidata.org Additionally, while chromophoric dissolved organic matter (CDOM) may exhibit weak absorption in the visible spectrum where this compound's absorbance is measured, this interference can be effectively managed by employing a seawater blank. Measurements at a wavelength of 750 nm, which is not affected by this compound, can be used to monitor for instrument drift and sample turbidity, further enhancing measurement reliability.
Degradation of this compound in Wastewater Treatment
Advanced Oxidation Processes (AOPs) represent effective chemical treatment techniques for the degradation of organic pollutants, including various dyes, in wastewater. These processes primarily function by generating highly reactive species, predominantly hydroxyl radicals (•OH), which are powerful and non-selective oxidants capable of rapidly breaking down a broad spectrum of organic compounds. While specific detailed studies on the degradation of this compound itself in wastewater treatment are less frequently cited than general dye degradation, Methyl-Thymol Blue, a related compound, has been shown to be effectively degraded by catalytic ozonation, achieving high removal rates. This suggests the applicability of AOPs for similar sulfonephthalein dyes.
Ultrasonic Degradation Studies
Ultrasonic irradiation is one of the recognized Advanced Oxidation Processes (AOPs) utilized in wastewater treatment for the degradation of pollutants. Although direct, specific ultrasonic degradation studies focusing solely on this compound were not extensively detailed in the available literature, the effectiveness of ultrasound in general AOPs for dye degradation is well-established.
Influence of Oxidants and Ionic Strength on Degradation
Advanced Oxidation Processes involve a variety of oxidants, including hydrogen peroxide (H2O2) and ozone (O3), often employed in conjunction with catalysts. Catalytic ozonation, for instance, has demonstrated its efficacy in degrading various dyes, including Methyl-Thymol Blue, with reported removal rates ranging from 49–96% within 20 minutes. The efficiency of AOPs can be influenced by the water matrix components, although specific details regarding the impact of ionic strength on this compound degradation were not explicitly found.
Flow Visualization Methods using pH Indicators in Aqueous Systems
This compound is a widely employed pH indicator in flow visualization methods, particularly for the precise measurement of small fluid velocities (ranging from 0 to 5 cm/s) and for visualizing complex three-dimensional flow fields within aqueous solutions.
The technique typically involves immersing two electrodes into a this compound solution that has been titrated to its approximate endpoint (pH ≈ 8). When a direct current (DC) voltage is applied between the electrodes, a proton transfer reaction occurs near a fine wire (acting as the positive electrode). This reaction induces a localized change in the solution's color, transitioning from orange-yellow (in acidic conditions, pH < 8.0) to blue (in basic conditions, pH > 9.6).
By pulsing the applied voltage, small, distinct cylinders of the colored solution are generated around the wire. These colored markers are neutrally buoyant and move along with the fluid, allowing for the visualization of flow patterns. A significant advantage of this method is that the color change is reversible; the color eventually fades as the fluid's pH reverts to its original lower value, enabling the solution to be used indefinitely without requiring frequent replenishment. For visualizing and measuring intricate three-dimensional flow fields, a network of these fine wires can be strategically placed within the fluid. To prevent the undesirable production of hydrogen bubbles at the cathode, the applied voltages are typically kept low, generally around 10 V, with currents of 10 mA or less.
The working fluid for these applications is usually prepared by dissolving 0.01% to 0.04% by weight of this compound in distilled water, with a small amount of acid, such as HCl, added to adjust the solution close to the point where it transitions to its basic form. While o-cresolphthalein (B1221799) has been noted to offer superior color retention due to a slower reverse reaction, this compound remains a commonly used indicator for these visualization purposes.
Biological and Biomedical Research Applications of Thymol Blue and Its Derivatives
Thymol (B1683141) Blue in Biochemical Research
Thymol blue is widely employed in biochemical investigations, particularly where precise pH monitoring is critical for understanding reaction dynamics and biological processes.
This compound is a key component in enzyme activity assays and studies involving reactions sensitive to pH fluctuations gspchem.com. Acid-base indicators, including this compound, are highly sensitive to pH changes, making them suitable for monitoring enzymatic reactions mdpi.com. For instance, an arginine kinase activity assay utilizes a mixed indicator system, including this compound and cresol (B1669610) red, where the production of protons by the enzyme reduces the pH of the reaction mixture, leading to a measurable decrease in absorbance at 575 nm, thereby allowing the determination of enzyme activity mdpi.com. Similarly, bromothis compound, a related pH indicator, has been successfully employed in spectrophotometric assays for adenylate kinase (Adk) activity, where small pH changes result in significant absorbance shifts mdpi.com.
This compound exhibits two distinct color transition intervals, making it versatile for a broad range of pH measurements:
Acidic Range: From red at pH < 1.2 to yellow at pH 2.8 wasteless.biogspchem.commedchemexpress.comjchemlett.comgspchem.comhimedialabs.com.
Alkaline Range: From yellow at pH 8.0 to blue at pH > 9.6 (or 9.2) wasteless.biogspchem.commedchemexpress.comjchemlett.comgspchem.comhimedialabs.comsigmaaldrich.comhomesciencetools.com.
The dual-range capability of this compound makes it a valuable tool for diverse applications requiring a wide pH monitoring spectrum gspchem.comgspchem.com.
Table 1: this compound pH Transition Ranges and Corresponding Colors
| pH Range | Color Change |
| < 1.2 | Red |
| 1.2 – 2.8 | Red to Yellow |
| 2.8 – 8.0 | Yellow |
| 8.0 – 9.6 | Yellow to Blue |
| > 9.6 | Blue |
In microbiology, this compound is instrumental in assessing the growth and metabolic activities of bacteria and fungi by indicating pH changes within culture media chemimpex.comwasteless.bio. It is specifically used in biological experiments that require precise monitoring of pH shifts, particularly in microbial cultures wasteless.biowasteless.bio. A notable application is in clinical microbiology, where this compound, often in conjunction with bromothis compound, is incorporated into selective and differential media such as thiosulfate-citrate-bile salts-sucrose (TCBS) plates nih.gov. This allows for the differentiation of bacterial species, like Vibrio cholerae, based on their ability to ferment sugars nih.gov. When lactose-fermenting enteric bacteria produce acidic byproducts, the pH decreases, causing this compound to change color from blue to yellow nih.govmicromasterlab.com. This color change is reversible, and a reporter medium containing these indicators can be used to identify compounds that inhibit sugar fermentation or bacterial growth by observing absorbance changes at 615 nm nih.gov.
This compound is utilized as a biological stain, enhancing its application in microbiological studies and histology chemimpex.comgspchem.com. It is recognized for its suitability in microscopy, including botanical and histological applications, as well as for microbe identification and staining homesciencetools.comsigmaaldrich.comvwr.com. Products containing this compound, such as those from the "TriStains" series, are specifically designed for use in Histology, Cytology, Microbiology, and Hematology laboratories to provide excellent color performance for desired cellular and tissue components dawnscientific.comlabdisposable.comlabdisposable.com.
This compound dyes are considered a powerful tool in biological analysis, enabling the visualization and tracking of biomolecules, including proteins jchemlett.comresearchgate.net. This capability leverages the dye's inherent properties to interact with and provide a visual indication of the presence or changes in biomolecular environments.
Biological Staining in Microbiological Studies and Histology
Investigation of this compound Derivatives
Research extends to the investigation of this compound derivatives, particularly concerning their interactions with complex biological macromolecules.
The interaction between this compound (TB) and biological macromolecules like bovine serum albumin (BSA) has been a subject of detailed investigation, often employing spectrophotometric methods researchgate.netscispace.com. Studies have shown that when BSA is introduced to this compound, a yellow complex (BSA-TB) forms, which can be observed spectrophotometrically researchgate.net. This complex exhibits a maximum absorption at 440 nm, with a significant shift in the maximum absorption wavelength, indicating a microenvironmental effect researchgate.net.
Detailed research findings on the interaction between BSA and this compound include:
Apparent Molar Absorptivity (εB): 1.40 × 10^4 L·mol^-1·cm^-1 researchgate.net.
Maximum Binding Number (n): 7 researchgate.net.
Apparent Binding Balance Constant (K): 2.59 × 10^6 researchgate.net.
The Scatchard model has been deemed appropriate for the analysis of data obtained from these BSA-TB interactions researchgate.net. Furthermore, research suggests that electrostatic forces and distant water forces are the primary binding mechanisms between BSA and this compound researchgate.net. Beyond the direct interaction of this compound, studies have also explored "this compound derivants" and their interactions with BSA, including investigations into sonodynamic and sonocatalytic damage to BSA under ultrasonic irradiation using techniques such as UV-vis, circular dichroism (CD), and fluorescence spectroscopy researchgate.netscience.gov. Factors like ultrasonic irradiation time, derivant concentration, and ionic strength have been shown to influence the extent of damage to BSA molecules, with synchronous fluorescence spectra used to identify binding and damage sites researchgate.netscience.gov.
Table 2: Key Parameters of this compound Interaction with Bovine Serum Albumin (BSA)
| Parameter | Value | Method |
| Apparent Molar Absorptivity (εB) | 1.40 × 10^4 L·mol^-1·cm^-1 | Spectrophotometric |
| Maximum Binding Number (n) | 7 | Balance Percolation, Molar Ratio, Double Wavelength |
| Apparent Binding Balance Constant (K) | 2.59 × 10^6 | Balance Percolation, Molar Ratio, Double Wavelength |
| Main Binding Forces | Electrostatic force, Distant water force | Suggested |
Sonodynamic and Sonocatalytic Damages of Derivatives
This compound (TB) derivants have been extensively investigated for their capacity to induce sonodynamic and sonocatalytic damage under ultrasonic irradiation. Studies have shown that this compound, along with its derivants such as this compound-DA (3,3'-Bis [N,N-bis (carboxymethyl) aminomethyl] thymolsulfonphthalein) and this compound-DA-Fe(III) (3,3'-Bis [N,N-bis (carboxymethyl) aminomethyl] thymolsulfonphthalein-Ferrous(III)), can cause damage to biological macromolecules like bovine serum albumin (BSA). fishersci.ptucdavis.edunih.gov
The interaction and subsequent damage to BSA molecules by these derivants under ultrasonic irradiation have been studied using various spectroscopic techniques, including UV-vis, circular dichroism (CD), and fluorescence spectroscopy. fishersci.pt Researchers have also identified that factors such as the duration of ultrasonic irradiation, the concentration of the this compound derivant, and the ionic strength of the solution significantly influence the extent of damage to BSA molecules. fishersci.pt This research holds promising implications for the advancement of sonodynamic therapy (SDT) and sonocatalytic therapy (SCT) technologies, particularly in the context of tumor treatment. fishersci.pt
Generation of Reactive Oxygen Species (ROS)
The generation of Reactive Oxygen Species (ROS) is a critical mechanism underlying the biological activities of many compounds, including this compound derivatives. During sonodynamic and sonocatalytic processes involving this compound derivants, the production of ROS has been confirmed through methods such as Oxidation-Extraction Spectrometry (OEP). fishersci.pt
However, the role of thymol compounds in ROS generation or scavenging is context-dependent and varies among different derivatives. For instance, thymol, thymoquinone (B1682898) (TQ), and dithymoquinone (B1221258) (TQ2) have demonstrated the ability to act as scavengers of various ROS, including superoxide (B77818) anion radical (O₂•−), hydroxyl radical (HO•), and singlet oxygen (¹O₂), as determined by chemiluminescence and spectrophotometry. This suggests an antioxidant capacity for these specific compounds.
Conversely, certain thymol derivatives can actively induce ROS generation as part of their mechanism of action. For example, 4-chlorothymol, a derivative of thymol, was found to significantly increase the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in Plasmodium falciparum. This induction of oxidative stress is believed to be a key factor in its antiplasmodial activity. In another biological context, thymol has been shown to mitigate stress by suppressing the accumulation of ROS in Chinese cabbage seedlings under saline conditions, highlighting its role in maintaining redox homeostasis in plants.
Synthesis and Evaluation of Novel Thymol Derivatives
Thymol, a naturally occurring monoterpenoid phenol, serves as a "privileged scaffold" in medicinal chemistry due to its simple structure and a single reactive site, making it an ideal template for the synthesis of novel drug candidates with diverse biological activities. The derivatization of thymol aims to enhance its inherent bioactivity or introduce new pharmacological properties.
Derivatization for Enhanced Bioactivity (e.g., Antimicrobial, Antiparasitic, Anticancer)
Novel thymol derivatives have been synthesized and evaluated for their enhanced antimicrobial, antiparasitic, and anticancer properties:
Antimicrobial Activity: Thymol derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and insecticidal effects. Thymol itself exerts antibacterial action by disrupting the bacterial cell membrane, leading to the leakage of intracellular components, interfering with enzymatic activity, and inhibiting efflux pumps. Studies have reported the synthesis of dihydropyrimidinone and dihydropyridine (B1217469) derivatives of thymol, which demonstrate promising antibacterial efficacy against pathogenic microorganisms such as Pseudomonas aeruginosa (Gram-negative) and methicillin-resistant Staphylococcus aureus (MRSA) (Gram-positive). Notably, a specific dihydropyrimidinone derivative, compound 3i, showed a synergistic effect when combined with vancomycin, enhancing its antibacterial potency. The phenolic hydroxyl group of thymol is crucial for its interactions with bacterial structures and subsequent growth inhibition.
Antiparasitic Activity: 4-chlorothymol, a thymol derivative, has demonstrated significant antiplasmodial activity against both chloroquine-sensitive (NF-54) and chloroquine-resistant (K1) strains of Plasmodium falciparum. Furthermore, it exhibited synergistic effects when used in combination with chloroquine, suggesting its potential as an antimalarial agent.
Anticancer Activity: Thymol and its derivatives have shown considerable anticancer potential through various mechanisms. They can induce intracellular reactive oxygen species, suppress cancer cell growth, depolarize mitochondrial membrane potential, and trigger apoptosis. Apoptosis induction often occurs via the intrinsic mitochondrial pathway, involving the activation of proapoptotic proteins like Bax, caspases, and poly ADP ribose polymerase (PARP). Some synthesized derivatives, such as ethoxy-cyclohexyl analogues, have exhibited potent activity against a panel of 10 different cancer cell lines, with computational studies identifying the AKT1 protein as a core biological target. Thymol also contributes to anticancer effects by inducing cell cycle arrest in various cancer cell lines.
Mechanisms of Action of Thymol Derivatives
The mechanisms by which thymol derivatives exert their bioactivity are multifaceted:
Antimicrobial Mechanisms: The primary mechanism involves the disruption of bacterial cell membranes, leading to increased permeability, leakage of intracellular contents, and interference with vital cellular processes. This includes the inhibition of membrane-bound ATPases, reduction of intracellular ATP levels, and a decrease in intracellular pH. The phenolic hydroxyl group plays a key role in these interactions.
Anticancer Mechanisms: Thymol derivatives induce anticancer effects through:
Oxidative Stress Induction: Generating intracellular reactive oxygen species, which can lead to cellular damage and apoptosis in cancer cells.
Mitochondrial Dysfunction: Depolarizing the mitochondrial membrane potential, a critical step in initiating the intrinsic apoptotic pathway.
Apoptosis Induction: Activating proapoptotic proteins such as Bax, caspases, and PARP cleavage, leading to programmed cell death.
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
Targeting Specific Proteins: For instance, certain ethoxy-cyclohexyl analogues of thymol have been shown to target the AKT1 protein, a crucial regulator in cancer cell survival and proliferation.
Antiplasmodial Mechanisms (4-chlorothymol): Its antiplasmodial activity against Plasmodium falciparum is mediated by an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels, and by perturbing the parasite's redox balance through modulation of enzymes like glutathione (B108866) S-transferase (GST) and glutathione reductase (GR).
Bioavailability Studies of Derivatives
While the therapeutic potential of thymol and its derivatives is significant, their practical application can be limited by factors such as poor solubility in water, poor drug delivery, and consequently, poor bioavailability. These challenges highlight the ongoing need for research into formulation strategies and chemical modifications to improve the pharmacokinetic profiles of novel thymol derivatives. Specific detailed bioavailability studies for this compound derivatives, or a broad range of general thymol derivatives, were not extensively covered in the reviewed literature, indicating an area for further dedicated research.
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of thymol derivatives. These studies aim to understand how modifications to the chemical structure influence biological activity:
Antimicrobial Activity: The presence of the phenolic hydroxyl group in thymol is consistently implicated in its antibacterial activity, facilitating interactions with bacterial structures. For dihydropyrimidine (B8664642) derivatives, the presence of a 1,4-dihydropyridine (B1200194) (1,4-DHP) central core and the incorporation of thio- and oxo-groups have been shown to enhance their potency.
Antifungal Activity: Studies on antifungal activity against Rhizoctonia solani have shown that derivatives like thymol acetate, thymol benzyl (B1604629) ether, and thymol itself exhibit high antifungal properties.
Anticancer Activity: Computational analysis methods have been employed to identify structural features that lead to high anticancer potential, with specific analogues showing strong binding affinity to biological targets like the AKT1 protein. For some cytotoxic thymol derivatives, the presence of hydroxyl groups at both C-3 and C-8 positions has been identified as important for their cytotoxic potential against cancer cell lines. For carvacrol (B1668589) and thymol hybrids, SAR indicates that the nitro position favoring para positions and the type of halogen present influence the anticancer effect.
Data Tables
Table 1: Bioactivity of Selected Thymol Derivatives
| Derivative / Compound | Bioactivity Type | Mechanism of Action (Key) | Target Organism / Cell Line | Key Findings | Citation |
| This compound Derivants (TB, TB-DA, TB-DA-Fe(III)) | Sonodynamic/Sonocatalytic Damage | Generation of ROS, interaction with BSA | Bovine Serum Albumin (BSA) | Induce damage to BSA under ultrasonic irradiation; factors like irradiation time, concentration, ionic strength influence damage. | fishersci.ptucdavis.edunih.gov |
| Thymol, Thymoquinone, Dithymoquinone | Antioxidant (ROS Scavenging) | Scavenging superoxide anion radical, hydroxyl radical, singlet oxygen | N/A (Chemical reactions) | Act as scavengers of various ROS. | |
| 4-chlorothymol | Antiparasitic | Increases ROS/RNS, perturbs redox balance (modulates GST, GR) | Plasmodium falciparum (NF-54, K1 strains) | Potent antiplasmodial activity, synergistic with chloroquine. | |
| Thymol | Antioxidant | Suppresses ROS accumulation | Chinese Cabbage Seedlings | Mitigates saline stress by reducing ROS and maintaining redox homeostasis. | |
| Thymol | Antimicrobial | Disrupts cell membrane, causes leakage, interferes with metabolism/DNA | Pseudomonas aeruginosa, Staphylococcus aureus, Enterobacter sakazakii, Staphylococcus iniae | Inhibits growth, reduces intracellular ATP, lowers intracellular pH. | |
| Dihydropyrimidinone and dihydropyridine derivatives of thymol (e.g., compound 3i) | Antibacterial | Stronger binding affinity to target protein than thymol | Pseudomonas aeruginosa, MRSA | Promising antibacterial activity, compound 3i shows synergy with vancomycin. | |
| Thymol | Anticancer | Induces oxidative stress, cell cycle arrest, mitochondrial dysfunction, apoptosis | HCT-116 colorectal carcinoma cells, various cancer cell lines (gastric, lung, breast, prostate, colorectal, cervical, HepG2, A549, HeLa, HL-60, KG1) | Elicits cell death, suppresses growth, depolarizes mitochondrial membrane potential, induces apoptosis (via Bax, caspases, PARP). | |
| Ethoxy-cyclohexyl analogues of thymol | Anticancer | Targets AKT1 protein | 10 different cancer cell lines | Consistently most active against various cancer cell lines. | |
| Thymol acetate, Thymol benzyl ether | Antifungal | N/A (Fungicidal action) | Rhizoctonia solani | Highest antifungal activities, 100% inhibition of fungal growth at low concentrations. |
Industrial and Chemical Engineering Applications of Thymol Blue
Quality Control and Process Monitoring in Various Industries
The ability of Thymol (B1683141) blue to visually indicate pH shifts makes it a critical component in quality control and process monitoring across several industrial sectors. calpaclab.comfishersci.ca
Food and Beverage Production pH Monitoring
In the food and beverage industry, Thymol blue plays a significant role in quality control processes, assisting manufacturers in ensuring product safety and adherence to regulatory standards. calpaclab.comuni.lu Its application helps monitor pH levels during various production stages, which is essential for maintaining product quality, stability, and preventing spoilage. calpaclab.comfishersci.ca The increasing consumer demand for transparency regarding food safety has further driven the adoption of rigorous testing methods, where pH indicators like this compound are crucial.
Pharmaceutical Quality Control and Formulation Testing
This compound's utility extends to the pharmaceutical sector, particularly in drug formulation and quality control. calpaclab.com Precise pH control is vital in pharmaceutical manufacturing to ensure the stability, efficacy, and solubility of active pharmaceutical ingredients. This compound's distinct color changes enable its use in monitoring pH during the development of pH-sensitive medications and in general quality control processes to ensure products fall within specified pH ranges. Research has demonstrated its effectiveness in spectrophotometric determination methods for active compounds, such as diphenhydramine (B27) HCl, in pharmaceutical formulations, highlighting its role in analytical quality assurance.
Water Treatment and Environmental Compliance
This compound is also gaining traction in environmental monitoring and water treatment applications. calpaclab.com It is utilized to assess and monitor pH levels in various water sources, including industrial wastewater, municipal water, and aquatic ecosystems. calpaclab.com Maintaining appropriate pH levels in water bodies is crucial for ecological balance and ensuring safe conditions. Effective water treatment practices, supported by continuous monitoring of parameters like pH, contribute significantly to regulatory compliance and the protection of natural ecosystems. This compound assists in process control in water treatment facilities where pH balance is critical. fishersci.ca
Advanced Material Development Incorporating this compound
The unique chromogenic properties of this compound have led to its incorporation into advanced materials, particularly for sensing and detection applications.
Smart Coatings for Corrosion Detection and Inhibition
This compound has been successfully integrated into smart coatings designed for corrosion detection and inhibition on metal substrates. These coatings can provide real-time information about the corrosion status of the coated metal. In such systems, this compound acts as a corrosion sensor. When corrosion occurs, it leads to a change in the local pH value near the metal surface due to the generation of hydroxide (B78521) ions at cathodic sites. This compound encapsulated within silica (B1680970) nanocapsules embedded in a polymer matrix can detect this pH increase (e.g., pH values of 11.2 observed during copper corrosion), changing color from yellow to blue and signaling the onset of corrosion. This color change can also trigger the release of corrosion inhibitors, thereby reducing the corrosion rate. Studies have compared the effectiveness of this compound and other indicators, such as phenolphthalein (B1677637), in sol-gel coatings for sensing and inhibiting corrosion on mild steel, demonstrating this compound's inhibitory performance.
Thymol-Based Bioactive Materials
While the broader field of "Thymol-based bioactive materials" is an active area of research, it primarily focuses on the compound Thymol (2-isopropyl-5-methylphenol), a natural monoterpene phenol, and its derivatives, for their inherent antimicrobial, anti-inflammatory, and other therapeutic properties. Research in this domain often explores the incorporation of Thymol into biomaterials like chitosan-based nanogels for enhanced antimicrobial activity, drug delivery, and tissue regeneration. However, the direct use of this compound, the subject of this article and primarily known for its pH indicator capabilities, as a bioactive material in the same context as Thymol is not commonly reported in the provided scientific literature. The focus of this compound remains predominantly on its chromogenic properties for sensing and monitoring applications.
Future Research Directions and Emerging Trends
Enhancing Sensitivity and Accuracy in pH Detection with Thymol (B1683141) Blue
Advancements in analytical techniques are continuously seeking to enhance the sensitivity and accuracy of Thymol Blue in pH detection. Researchers are exploring various strategies to achieve this, moving beyond traditional visual interpretation. One approach involves the integration of this compound into optical sensor systems, particularly for gas detection, such as carbon dioxide (CO2) sensors. In these systems, the colorimetric changes of pH indicator dyes like this compound are exploited, sometimes in combination with fluorescent dyes or nanoporous substrates, to achieve higher sensitivity and precision. fishersci.ptwikidata.org For instance, an optical CO2 sensor utilizing this compound and a europium(III) complex composite film demonstrated an increase in luminescence intensity with increasing CO2 concentration, exhibiting a linear response in the 0–25% range. fishersci.ca
Another area of development involves paper-based sensor systems. By incorporating multiple pH indicators, such as this compound and bromophenol blue, into a single sensor, researchers have achieved significantly enriched color changes, leading to high sensitivity in detecting analytes like formaldehyde. researchgate.net This multi-indicator approach allows for a broader range of pH changes to be captured, thereby improving measurement accuracy. researchgate.net Furthermore, microfluidic pH sensors using this compound are being developed for applications requiring high precision and accuracy, such as autonomous seawater measurements, demonstrating robust optical setups and low reagent consumption. epa.gov While optical sensors typically cover a narrower pH range compared to potentiometric electrodes, the use of multiple indicator dyes or single indicators with multiple dissociable groups can expand their effective range. nih.gov Acknowledging the intrinsic limitation of ionic strength dependence in dye-based pH sensors, ongoing research aims to mitigate these effects to further improve accuracy. nih.gov
Development of Eco-Friendly Synthesis Methods for this compound
The chemical industry is increasingly focused on sustainable practices, and the manufacturing of this compound is no exception. Efforts are actively underway to develop eco-friendly synthesis methods that minimize environmental impact. The adoption of green chemistry principles is central to these initiatives, leading to new synthesis routes designed to reduce hazardous waste generation while maximizing production efficiency. tuiasi.ro
Exploration of this compound in Nanotechnology and Biotechnology
Emerging fields like nanotechnology and biotechnology are discovering novel applications for this compound, extending its utility beyond traditional pH indication. In nanotechnology, this compound has been investigated for its interaction with nanomaterials and its potential in various sensing and delivery systems. For instance, studies have explored the encapsulation of this compound within siloxane matrices to investigate its pH sensitivity, highlighting its potential in advanced sensor designs. fishersci.ca Furthermore, this compound has been used as a model dye in studies on the degradation of organic pollutants using nano zinc oxide and zinc oxide-alumina, demonstrating its role in environmental remediation applications involving nanomaterials. researchgate.net
The broader "thymol" compound family, including this compound, is also being explored in the context of nanotechnology for drug delivery systems. While primarily focused on thymol itself, these studies demonstrate the potential of nanoencapsulation to enhance the stability, solubility, and bioavailability of such compounds, suggesting similar benefits for this compound in targeted delivery or controlled release applications. acs.orgsrce.hr For example, this compound has been incorporated into polyacrylamide filmogenic solutions, and its release kinetics have been studied, indicating its potential in controlled delivery systems. Additionally, research has examined the sonodynamic and sonocatalytic damages of this compound derivatives to proteins under ultrasonic irradiation, pointing towards potential applications in biomedical fields.
Computational Modeling Advancements for this compound Interactions
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior and interactions of chemical compounds, including this compound. Recent advancements in computational chemistry allow for detailed investigations into the molecular properties and interactions of this compound.
Quantum mechanical characterization of this compound has been performed using various computational methods, such as Hartree-Fock, semi-empirical, and molecular mechanics models. These studies enable the calculation of fundamental molecular parameters, including bond lengths, atomic charges, dihedral angles, dipole moments, and polarizability, providing insights into its electronic structure and reactivity. mdpi.com
Furthermore, computational studies, often combined with experimental techniques, are employed to elucidate the pH-dependent structures of this compound and its aggregation behavior in solution. For instance, quantum chemical calculations and multivariate analysis of electronic absorption spectra have been used to determine its pKa values and investigate dimerization. Molecular dynamics (MD) simulations are also being utilized to study the phase preference of different forms of this compound under varying pH conditions in complex systems, such as biphasic ionic liquid/water mixtures. nih.gov While many molecular dynamics studies focus on thymol (the precursor) and its interactions with drug carriers or biological targets, the methodologies developed are directly transferable to this compound, offering a powerful approach to predict its behavior in diverse chemical and biological environments. researchgate.netresearchgate.netacs.org These computational approaches are crucial for optimizing its design for specific applications and predicting its performance in complex systems.
Integration of this compound in Multi-Analyte Sensing Systems
The trend in sensor development is moving towards multi-analyte systems capable of simultaneously detecting several substances, and this compound is being explored for its role in such integrated platforms. Optical multi-sensors, which incorporate more than one indicator, are gaining prominence for their ability to measure multiple analytes at a single point, offering comprehensive analytical capabilities.
This compound's pH-sensitive properties make it a valuable component in the development of multi-analyte sensors. For example, in optical CO2 sensors, this compound's colorimetric changes are often combined with the luminescence of other dyes to create systems with enhanced sensitivity. wikidata.orgfishersci.ca This approach allows for the simultaneous detection of CO2 and other gases or parameters. The development of dual O2-CO2 sensors, which rely on fluorescence lifetime or intensity measurements, exemplifies the push towards integrated sensing solutions. wikidata.org
Q & A
Q. What are the pH ranges and corresponding color changes of thymol blue as an indicator, and how should it be prepared for accurate pH determination?
this compound exhibits two distinct pH transitions:
- First transition (acidic range): Red (pH 1.2) → Yellow (pH 2.8)
- Second transition (alkaline range): Yellow (pH 8.0) → Blue (pH 9.6)
Methodology:
- Prepare a 0.04% (w/v) solution by dissolving this compound in ethanol (20% v/v) to enhance solubility. Calibrate using buffer solutions (e.g., pH 1.0–3.0 and 8.0–10.0) and validate with spectrophotometric absorbance measurements at λmax ≈ 550 nm (acidic form) and 620 nm (alkaline form) .
- For precise quantification, establish a linear regression model (R² > 0.99) between concentration and absorbance (e.g., 0.9985 correlation reported in adsorption studies) .
Q. What are the key chemical and structural properties of this compound relevant to its function as a pH indicator?
this compound (C27H30O5S, MW 466.59 g/mol) is a sulfonephthalein derivative with two phenolic hydroxyl groups. Its tautomeric structure enables protonation/deprotonation-dependent color shifts.
Critical Properties:
- Solubility: Insoluble in water; soluble in ethanol and alkaline solutions.
- pKa values: ~1.6 (first transition) and ~8.9 (second transition).
- Crystalline form: Reddish-brown or greenish-brown powder.
Methodology:
Characterize purity via elemental analysis (C, H, S content) and FTIR to confirm sulfonic acid and phenolic functional groups. Surface heterogeneity (e.g., micropores/mesopores) can be analyzed using BET surface area measurements (e.g., 328 m²/g for activated carbons) .
Advanced Research Questions
Q. How can this compound be utilized in adsorption studies for wastewater treatment, and what parameters influence its adsorption efficiency?
this compound adsorption is governed by:
- pH: Maximum capacity at pH 2 due to electrostatic attraction between protonated adsorbent surfaces and anionic dye species .
- Contact time: Equilibrium reached in 60 minutes for activated carbons (ACs) like garcinia cola nut shell-derived ACs.
- Kinetics: Best modeled by Avrami’s equation (non-linear) and pseudo-second-order kinetics, suggesting chemisorption mechanisms .
Methodology:
Q. What thermodynamic parameters are critical in assessing the spontaneity and mechanism of this compound adsorption onto activated carbons?
- ΔG° (Gibbs free energy): Negative values (-5.2 to -8.1 kJ/mol at 308–338 K) confirm spontaneity. Decreasing ΔG° with temperature indicates reduced favorability at higher temperatures .
- ΔH° (enthalpy): Positive values (e.g., +15 kJ/mol) suggest endothermic adsorption due to bond-breaking or dehydration effects.
- ΔS° (entropy): Positive values reflect increased disorder at the solid-liquid interface .
Methodology:
Calculate parameters using van’t Hoff plots from equilibrium data at multiple temperatures. Validate with error functions (e.g., hybrid fractional error function) to ensure model robustness .
Q. How do hydrogen bubbles interfere with this compound's effectiveness in flow velocity measurements, and how can experimental variables mitigate these effects?
In hydrogen bubble-thymol blue techniques:
- Interference: Hydrogen bubbles disrupt the blue dye pattern, shortening the "bubble damage time" (e.g., <10 seconds at flow velocities >5 cm/s) .
- Mitigation: Optimize cathode voltage (≤5 V) and diameter (<1 mm) to minimize bubble formation. Use high-speed imaging (≥100 fps) to capture transient flow patterns .
Methodology:
Calibrate the system using known velocities (0.1–8 cm/s) and validate with particle image velocimetry (PIV) for accuracy .
Q. How can researchers address contradictions in reported adsorption capacities of this compound across different studies?
Discrepancies arise due to:
- Adsorbent properties: Surface area (e.g., 328 m²/g vs. 26 m²/g for ACs from different precursors) .
- Experimental conditions: Ionic strength (e.g., 0.1 M NaCl reduces capacity by 20%) and competing ions.
Methodology:
Q. What methodological considerations are essential when using this compound to monitor chemical reactions involving acidic byproducts, such as chlorination processes?
this compound’s color shift (blue→red) can track proton generation in reactions like:
Methodology:
- Use microfluidic cells with integrated optical sensors to monitor real-time pH changes.
- Calibrate with known HCl concentrations (0.1–1.0 M) to correlate color intensity with [H<sup>+</sup>] .
Safety & Compliance
Handling in Academic Labs:
- PPE: Wear nitrile gloves, goggles, and lab coats. Avoid dust inhalation (use fume hoods) .
- Disposal: Collect waste in sealed containers and incinerate at >800°C to prevent environmental release .
For detailed safety protocols, refer to SDS from Sigma-Aldrich or Fisher Scientific .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
